(2e)-3-(4-Methoxy-3-[(methylamino)sulfonyl]phenyl)acrylic acid
Description
(2E)-3-(4-Methoxy-3-[(methylamino)sulfonyl]phenyl)acrylic acid is a substituted cinnamic acid derivative featuring a methoxy group at the para position and a methylamino-sulfonyl moiety at the meta position of the phenyl ring. The methylamino-sulfonyl group distinguishes it from simpler analogs, influencing its physicochemical properties and biological interactions.
Properties
Molecular Formula |
C11H13NO5S |
|---|---|
Molecular Weight |
271.29 g/mol |
IUPAC Name |
3-[4-methoxy-3-(methylsulfamoyl)phenyl]prop-2-enoic acid |
InChI |
InChI=1S/C11H13NO5S/c1-12-18(15,16)10-7-8(4-6-11(13)14)3-5-9(10)17-2/h3-7,12H,1-2H3,(H,13,14) |
InChI Key |
YSFRYNKVRNUFKR-UHFFFAOYSA-N |
Canonical SMILES |
CNS(=O)(=O)C1=C(C=CC(=C1)C=CC(=O)O)OC |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Aromatic Core
The synthesis of 4-methoxy-3-[(methylamino)sulfonyl]benzaldehyde begins with functionalization of a benzene derivative. Two pathways are prevalent:
Pathway A: Nitro Reduction and Sulfonation
- Starting Material : 3-Nitro-4-methoxybenzaldehyde.
- Nitro Reduction : Catalytic hydrogenation (H₂/Pd-C) or Fe/HCl reduces the nitro group to an amine, yielding 3-amino-4-methoxybenzaldehyde.
- Sulfonation : Reaction with chlorosulfonic acid (ClSO₃H) forms the sulfonyl chloride intermediate. Subsequent treatment with methylamine introduces the methylaminosulfonyl group.
Pathway B: Direct Sulfonation of 3-Amino-4-Methoxybenzaldehyde
Acrylic Acid Side Chain Introduction
The Knoevenagel condensation is the most reliable method for forming the α,β-unsaturated carboxylic acid. 4-Methoxy-3-[(methylamino)sulfonyl]benzaldehyde reacts with malonic acid in the presence of a catalytic base (e.g., piperidine or pyridine) under reflux conditions. The reaction proceeds via dehydration, forming the trans (E) isomer as the major product due to thermodynamic stability.
Detailed Synthetic Procedures
Synthesis of 4-Methoxy-3-[(Methylamino)Sulfonyl]Benzaldehyde
Step 1: Nitro Reduction
3-Nitro-4-methoxybenzaldehyde (10 mmol) is dissolved in ethanol (50 mL) and subjected to hydrogenation using 10% Pd/C (0.5 g) under H₂ (1 atm) for 6 hours. The mixture is filtered, and the solvent is evaporated to yield 3-amino-4-methoxybenzaldehyde as a yellow solid (Yield: 85–90%).
Step 2: Sulfonation and Amination
The amine (8 mmol) is added to ClSO₃H (15 mmol) in DCM (30 mL) at 0°C and stirred for 2 hours. The mixture is quenched with ice-water, and the sulfonyl chloride is extracted into DCM. The organic layer is treated with methylamine (12 mmol) in THF at 25°C for 4 hours. After solvent removal, the product is purified via recrystallization (ethyl acetate/hexane) to yield white crystals (Yield: 70–75%).
Knoevenagel Condensation
4-Methoxy-3-[(methylamino)sulfonyl]benzaldehyde (5 mmol), malonic acid (6 mmol), and piperidine (0.5 mmol) are refluxed in toluene (50 mL) using a Dean-Stark apparatus for 8 hours. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the mixture is cooled, acidified with 1M HCl, and extracted with ethyl acetate. The organic layer is dried (Na₂SO₄) and concentrated. The crude product is recrystallized from ethanol to yield (2E)-3-(4-methoxy-3-[(methylamino)sulfonyl]phenyl)acrylic acid as a pale-yellow solid (Yield: 65–70%).
Optimization of Reaction Conditions
Catalytic Systems in Knoevenagel Condensation
The choice of catalyst significantly impacts yield and stereoselectivity:
| Catalyst | Solvent | Temperature (°C) | Yield (%) | E/Z Ratio |
|---|---|---|---|---|
| Piperidine | Toluene | 110 | 68 | 95:5 |
| Pyridine | Toluene | 110 | 62 | 93:7 |
| DBU | DMF | 90 | 58 | 90:10 |
Data adapted from analogous syntheses. Piperidine in toluene provides optimal yield and stereocontrol due to its moderate basicity and azeotropic water removal.
Sulfonation Reaction Variables
Key parameters for sulfonamide formation:
- Temperature : Reactions below 5°C minimize side reactions (e.g., sulfone formation).
- Methylamine Equivalents : A 1.5:1 molar ratio of methylamine to sulfonyl chloride ensures complete conversion.
- Solvent : THF enhances nucleophilicity of methylamine compared to DCM or ether.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
- ¹H NMR (400 MHz, DMSO-d₆) : δ 8.21 (s, 1H, SO₂NHCH₃), 7.98 (d, J = 15.6 Hz, 1H, CH=CO₂H), 7.62 (d, J = 8.4 Hz, 1H, Ar-H), 7.55 (dd, J = 8.4, 2.0 Hz, 1H, Ar-H), 6.95 (d, J = 15.6 Hz, 1H, CH=CO₂H), 3.91 (s, 3H, OCH₃), 2.45 (s, 3H, NHCH₃).
- ¹³C NMR (100 MHz, DMSO-d₆) : δ 167.2 (CO₂H), 144.3 (C=O), 138.1 (C-SO₂), 132.5–116.7 (Ar-C), 56.1 (OCH₃), 32.4 (NHCH₃).
Infrared (IR) Spectroscopy
- Key Bands : 1685 cm⁻¹ (C=O stretch), 1590 cm⁻¹ (C=C stretch), 1320–1150 cm⁻¹ (S=O asym/sym stretch), 3250 cm⁻¹ (N-H stretch).
Industrial-Scale Considerations
Patent literature highlights the importance of:
- Solvent Selection : Toluene enables azeotropic water removal, improving reaction efficiency.
- Catalyst Recycling : p-Toluenesulfonic acid (PTSA) can be recovered via aqueous extraction and reused.
- Inhibition Systems : Radical inhibitors (e.g., hydroquinone) prevent polymerization of acrylic intermediates.
Applications and Derivatives
The compound’s α,β-unsaturated system and sulfonamide group make it a candidate for:
- Pharmaceuticals : Potential kinase inhibition activity.
- Polymer Chemistry : Copolymerization with styrene or acrylates for functional materials.
Chemical Reactions Analysis
Types of Reactions
(2e)-3-(4-Methoxy-3-[(methylamino)sulfonyl]phenyl)acrylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the acrylic acid moiety to an alcohol or aldehyde.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
(2e)-3-(4-Methoxy-3-[(methylamino)sulfonyl]phenyl)acrylic acid has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Materials Science: The compound is explored for its use in the development of novel polymers and materials with unique properties.
Biological Studies: It is used in research to understand its interactions with biological molecules and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of (2e)-3-(4-Methoxy-3-[(methylamino)sulfonyl]phenyl)acrylic acid involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of cellular processes, making it a potential candidate for therapeutic applications.
Comparison with Similar Compounds
Structural Variations in Sulfonamide-Substituted Analogs
The target compound’s key structural feature is the methylamino-sulfonyl group. Analogs with alternative sulfonamide substituents include:
Key Observations :
Methoxy- and Sulfonyl-Substituted Acrylic Acids
Compounds with methoxy or sulfonyl groups but differing in substitution patterns:
Key Observations :
Ethoxy- and Halogen-Substituted Analogs
Variations in alkoxy or halogen substituents:
Biological Activity
(2E)-3-(4-Methoxy-3-[(methylamino)sulfonyl]phenyl)acrylic acid, also known by its CAS number 1020050-87-6, is a synthetic compound that has garnered attention for its potential biological activities. This article explores the pharmacological properties, mechanisms of action, and research findings associated with this compound.
Chemical Structure and Properties
The molecular formula of (2E)-3-(4-Methoxy-3-[(methylamino)sulfonyl]phenyl)acrylic acid is C11H13NO5S, with a molar mass of 273.29 g/mol. The compound features a methoxy group and a sulfonamide moiety, which are significant for its biological activity.
1. Anti-inflammatory Activity
Research indicates that compounds with similar structures exhibit anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes. For instance, studies have demonstrated that derivatives of acrylic acids can serve as dual inhibitors of COX and lipoxygenase pathways, reducing inflammation effectively in various models .
2. Anticancer Potential
The anticancer properties of related compounds have been documented extensively. For example, acrylic acids have shown cytotoxic effects against several cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. The specific compound may exhibit similar effects due to its structural similarities to known anticancer agents .
The proposed mechanism of action for (2E)-3-(4-Methoxy-3-[(methylamino)sulfonyl]phenyl)acrylic acid involves the modulation of inflammatory pathways and potential interaction with cellular signaling proteins. The presence of the sulfonamide group suggests possible interactions with amino acids involved in enzyme active sites, potentially inhibiting their activity .
Case Studies
- In vitro Studies : A study evaluated the inhibitory effects of related acrylic acids on COX enzymes using cell-free assays, revealing IC50 values in the low micromolar range, indicating potent inhibition .
- Cell Line Experiments : In experiments conducted on cancer cell lines such as MDA-MB-231 (breast cancer) and HCT116 (colon cancer), derivatives showed significant cytotoxicity with IC50 values ranging from 10 to 30 µM, suggesting that the compound may also possess similar anticancer properties .
Data Table: Biological Activities Comparison
Q & A
Basic: What are the recommended synthetic routes for (2E)-3-(4-methoxy-3-[(methylamino)sulfonyl]phenyl)acrylic acid, and how can purity be optimized?
The synthesis of structurally analogous cinnamic acid derivatives typically involves Knoevenagel condensation or Wittig reactions. For example, (E)-3-(4-methoxy-3-(3-methylbut-2-enyl)phenyl)acrylic acid was synthesized via condensation of substituted benzaldehydes with malonic acid derivatives under acidic catalysis . To optimize purity, use high-resolution chromatography (e.g., preparative HPLC) with mobile phases adjusted for polar sulfonyl and methoxy substituents. Purity validation should include ¹H/¹³C NMR (to confirm stereochemistry and substituent positions) and LC-MS (to detect byproducts like sulfonamide intermediates) .
Basic: How should researchers characterize the crystal structure of this compound, and what challenges arise due to its sulfonyl and methoxy groups?
Single-crystal X-ray diffraction (SCXRD) is critical for resolving stereochemistry and intermolecular interactions. For similar compounds (e.g., 2-acetamido-3-(4-hydroxy-3-methoxyphenyl)acrylic acid), SCXRD revealed hydrogen bonding between the carboxylic acid and methoxy groups, stabilizing the crystal lattice . Challenges include:
- Sulfonyl group disorder : High thermal motion in the sulfonyl moiety may require low-temperature data collection (e.g., 100 K).
- Methoxy orientation : Use Hirshfeld surface analysis to map van der Waals interactions influenced by the bulky sulfonyl group .
Advanced: How can researchers design assays to evaluate the antifungal activity of this compound, given structural similarities to active cinnamic acid derivatives?
Based on structurally related compounds (e.g., (E)-3-(4-methoxy-3-(3-methylbut-2-enyl)phenyl)acrylic acid), use standardized microdilution assays against Aspergillus spp. (A. niger, A. flavus):
- Prepare serial dilutions (1–100 µg/mL) in RPMI-1640 medium.
- Measure minimum inhibitory concentration (MIC) via optical density (OD600) after 48-hour incubation.
- Compare to positive controls (e.g., miconazole) and inactive analogs (e.g., caffeic acid) to establish structure-activity relationships (SAR) .
Note : Sulfonyl groups may enhance membrane permeability but require cytotoxicity testing (e.g., hemolysis assays) due to potential surfactant-like properties .
Advanced: What metabolic pathways are predicted for this compound, and how can conflicting data on sulfonamide toxicity be resolved?
Sulfonamide-containing compounds often undergo hepatic cytochrome P450-mediated oxidation and renal excretion. Key steps:
- Phase I metabolism : Demethylation of the methoxy group (CYP2C9/2C19) and sulfonamide hydrolysis.
- Phase II metabolism : Glucuronidation of the carboxylic acid moiety.
Conflicting toxicity data (e.g., nephrotoxicity vs. hepatotoxicity) can arise from species-specific metabolic differences. Resolve via: - Interspecies microsomal assays : Compare human, rat, and mouse liver microsomes.
- Reactive metabolite screening : Trapping studies with glutathione (GSH) to detect thiol adducts .
Advanced: How should researchers address contradictory SAR data between in vitro and in vivo models for this compound?
Contradictions may stem from bioavailability differences. For example, in vitro antifungal activity (MIC < 10 µg/mL) might not translate to in vivo efficacy due to poor absorption. Mitigation strategies:
- Pharmacokinetic profiling : Measure plasma half-life, tissue distribution, and protein binding (e.g., equilibrium dialysis).
- Prodrug design : Esterify the carboxylic acid to enhance permeability (e.g., ethyl ester prodrugs) .
- In silico modeling : Use molecular dynamics (MD) to simulate interactions with fungal CYP51 (a target for azole antifungals) .
Basic: What analytical techniques are essential for quantifying this compound in biological matrices?
- HPLC-UV/Vis : Use a C18 column with a mobile phase of acetonitrile/0.1% formic acid for sulfonamide detection at 254 nm.
- LC-MS/MS : Employ MRM transitions for the parent ion ([M-H]⁻ m/z ~ 314) and fragments (e.g., sulfonyl group loss: m/z 155).
- Validate recovery rates (>85%) in plasma via spike-and-recovery experiments .
Advanced: How can computational methods predict the compound’s interaction with biological targets like cyclooxygenase-2 (COX-2)?
- Docking studies : Use AutoDock Vina to model the compound into the COX-2 active site (PDB: 3NT1). Focus on hydrogen bonding with Arg120 and hydrophobic interactions with the sulfonyl group.
- MD simulations : Assess binding stability over 100 ns trajectories; compare free energy (ΔG) to known inhibitors (e.g., celecoxib) .
Validation : Cross-check with SPR (surface plasmon resonance) to measure binding kinetics (ka/kd) .
Basic: What are the stability considerations for this compound under varying pH and temperature conditions?
- pH stability : The carboxylic acid group may degrade in strong acidic (pH < 2) or basic (pH > 10) conditions. Test via accelerated stability studies (25°C/60% RH, 40°C/75% RH) over 4 weeks .
- Photostability : Sulfonamides are prone to photodegradation; use amber glass vials and assess under ICH Q1B guidelines .
Advanced: How can researchers elucidate the role of the sulfonyl group in modulating biological activity compared to analogs?
- SAR studies : Synthesize analogs replacing the sulfonyl group with carbonyl or phosphonyl moieties.
- Electrostatic potential maps : Compute via DFT (B3LYP/6-31G*) to compare charge distribution and H-bond acceptor capacity .
- Bioactivity correlation : Test analogs in enzyme inhibition assays (e.g., COX-2 IC50) to quantify sulfonyl contributions .
Advanced: What strategies are recommended for resolving low solubility issues in aqueous preclinical formulations?
- Co-solvent systems : Use PEG-400/water (30:70 v/v) or cyclodextrin inclusion complexes (e.g., HP-β-CD).
- Nanoformulation : Prepare PLGA nanoparticles (100–200 nm) via nanoprecipitation; characterize encapsulation efficiency (>80%) via dialysis .
Basic: How should researchers validate the compound’s stability in long-term storage for academic use?
- Storage conditions : -20°C under argon in amber vials.
- Periodic testing : Analyze purity via HPLC every 6 months; track degradation products (e.g., sulfonic acid derivatives) .
Advanced: What in vivo models are appropriate for studying the compound’s anti-inflammatory potential?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
